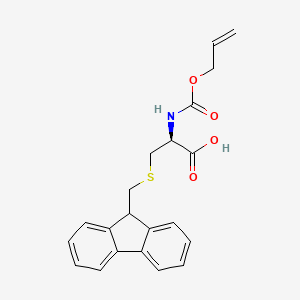

(R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a fluorenylmethylthio group, an allyloxycarbonyl-protected amino group, and a propanoic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as fluorenylmethanol, allyl chloroformate, and L-cysteine.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to ensure solubility and stability of intermediates.

Temperature and Pressure: Control of reaction temperature and pressure to favor desired reaction pathways.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of carbonyl groups.

Substituted Derivatives: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

Chemistry

Synthesis of Peptides: The compound is used as a building block in the synthesis of peptides and peptidomimetics.

Chiral Catalysts: It serves as a precursor for chiral catalysts in asymmetric synthesis.

Biology

Enzyme Inhibitors: The compound and its derivatives are studied for their potential as enzyme inhibitors.

Protein Modification: Used in the modification of proteins to study structure-function relationships.

Medicine

Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection of diseases.

Industry

Material Science: Applied in the synthesis of novel materials with specific properties.

Agriculture: Explored for its use in developing agrochemicals.

Mécanisme D'action

The mechanism of action of ®-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorenylmethylthio group can engage in hydrophobic interactions, while the allyloxycarbonyl-protected amino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities.

N-Fmoc-protected amino acids: Similar in structure but with different protecting groups.

Thioether-containing amino acids: Compounds with similar thioether linkages but different side chains.

Uniqueness

Chirality: The ®-configuration imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets.

Functional Groups: The combination of fluorenylmethylthio and allyloxycarbonyl groups provides unique reactivity patterns and protection strategies in synthetic chemistry.

This detailed overview highlights the versatility and significance of ®-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid in various scientific and industrial applications

Activité Biologique

(R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid), with the CAS number 182201-77-0, is a complex organic compound characterized by its unique functional groups and stereochemistry. The molecular formula is C21H21N2O4S, and it has a molecular weight of approximately 383.46 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.

Chemical Structure

The structure of the compound can be represented as follows:

This structure highlights the presence of a fluorenyl group, which is significant for its biological interactions.

The biological activity of this compound) is primarily linked to its interactions with various biological macromolecules. Compounds with similar structural motifs often exhibit significant pharmacological activities, including:

- Antibacterial : Some derivatives have shown efficacy against bacterial strains by inhibiting key enzymes involved in metabolic pathways.

- Anti-inflammatory : The compound may modulate inflammatory responses through various biochemical pathways.

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that compounds similar to this compound) can inhibit enzymes critical for the survival of pathogens such as Mycobacterium tuberculosis. A study highlighted several derivatives that effectively inhibited the InhA enzyme, crucial for fatty acid biosynthesis in mycobacteria .

- Synthesis and Bioactivity : The synthesis of this compound involves multiple steps that allow for the introduction of various functional groups tailored for specific applications in drug design. Its unique structure makes it a valuable building block for synthesizing biologically active peptides .

- Pharmacological Profiles : Preliminary studies indicate that compounds containing the fluorenyl group exhibit promising activities against various biological targets, suggesting potential therapeutic applications .

Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| (R)-3-(Fluoren-9-yl)methylthio-(Allyloxycarbonylamino)propanoic Acid | C21H21N2O4S | 383.46 | Antibacterial, Anti-inflammatory |

| Fmoc-Amino Acid | CxHyNzO4 | Varies | Used in peptide synthesis |

| Ethyl Glycinate | C4H9NO2 | 103.12 | Precursor for simpler peptides |

Propriétés

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-2-11-26-21(25)22-19(20(23)24)13-27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSZBDPVJSUUQY-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.